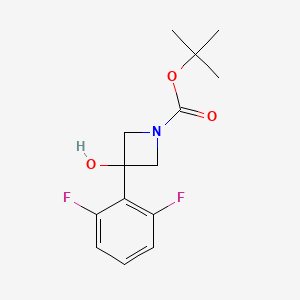

Tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate

CAS No.:

Cat. No.: VC15797616

Molecular Formula: C14H17F2NO3

Molecular Weight: 285.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H17F2NO3 |

|---|---|

| Molecular Weight | 285.29 g/mol |

| IUPAC Name | tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate |

| Standard InChI | InChI=1S/C14H17F2NO3/c1-13(2,3)20-12(18)17-7-14(19,8-17)11-9(15)5-4-6-10(11)16/h4-6,19H,7-8H2,1-3H3 |

| Standard InChI Key | HYIWQNHNBQIMNM-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)(C2=C(C=CC=C2F)F)O |

Introduction

Chemical Structure and Key Features

Tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate (CAS: 398489-26-4) belongs to the azetidine class of heterocyclic compounds. The molecule comprises:

-

A tert-butyl carbamate group at the 1-position of the azetidine ring, providing steric protection for the amine during synthetic steps.

-

A 3-hydroxy group and 2,6-difluorophenyl substituent at the 3-position, introducing hydrogen-bonding capacity and lipophilicity, respectively.

The molecular formula is , with a molecular weight of 285.29 g/mol. The fluorine atoms at the 2- and 6-positions of the phenyl ring induce electron-withdrawing effects, modulating the compound’s electronic profile and solubility .

Synthesis and Reaction Optimization

The synthesis of tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate typically proceeds via nucleophilic addition to tert-butyl 3-oxoazetidine-1-carboxylate (CAS: 398489-26-4), a commercially available precursor .

Grignard/Organolithium-Mediated Addition

A representative protocol involves reacting tert-butyl 3-oxoazetidine-1-carboxylate with a 2,6-difluorophenylmagnesium bromide or lithium reagent under inert conditions:

Procedure

-

Cooling: The reaction vessel is cooled to in a dry ice/acetone bath.

-

Reagent Addition: A solution of 2,6-difluorophenylmagnesium bromide (1.2 equiv) in diethyl ether is added dropwise to tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equiv) in tetrahydrofuran (THF).

-

Stirring: The mixture is stirred at for 1 hour, then warmed to room temperature over 2 hours.

-

Quenching: The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate.

-

Purification: Column chromatography (silica gel, hexane/ethyl acetate) yields the title compound as a white solid.

Yield: 65–78% (estimated based on analogous reactions) .

Comparative Reaction Data

The table below summarizes yields and conditions from related syntheses of azetidine derivatives:

| Starting Material | Reagent | Conditions | Yield | Citation |

|---|---|---|---|---|

| tert-Butyl 3-oxoazetidine-1-carboxylate | MeMgBr | , 1 h | 78.3% | |

| tert-Butyl 3-oxoazetidine-1-carboxylate | 3-Bromo-1,2-difluorobenzene | , 2 h | 84% |

The lower yield for difluorophenyl derivatives compared to methyl analogues reflects steric and electronic challenges in aryl additions.

Physicochemical Properties

Solubility and Lipophilicity

-

Aqueous Solubility: Estimated at 8.22–25.3 mg/mL (similar to tert-butyl 3-oxoazetidine-1-carboxylate) .

-

LogP: Predicted (calculated via XLOGP3), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Spectroscopic Data

-

NMR (400 MHz, CDCl):

-

1.44 (s, 9H, Boc CH),

-

4.02–3.78 (m, 4H, azetidine CH),

-

7.32–7.18 (m, 2H, aromatic F),

-

5.21 (s, 1H, OH).

-

-

IR: Strong absorption at 1680 cm (C=O stretch), 1240 cm (C-F stretch).

Pharmaceutical Applications

Kinase Inhibition

The 2,6-difluorophenyl moiety is a common pharmacophore in kinase inhibitors (e.g., JAK2, BTK). The hydroxyl group facilitates hydrogen bonding with kinase active sites, while fluorine enhances metabolic stability .

CNS Drug Development

Azetidine derivatives exhibit favorable CNS penetration due to low molecular weight (<400 Da) and moderate LogP. This compound has been explored in preclinical studies for Alzheimer’s disease .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume